molecular formula C21H27NO4 B1668611 Chf 1255 CAS No. 146728-52-1

Chf 1255

Cat. No.: B1668611
CAS No.: 146728-52-1
M. Wt: 357.4 g/mol
InChI Key: JWRFCMVNMCTPJC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin is a complex organic compound that belongs to the class of aminotetralins This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a hydroxyphenyl group, and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups at the 5 and 6 positions can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Amination: The aminopropyl side chain can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or its potential as an anticancer agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin involves its interaction with specific molecular targets and pathways. For example, it may interact with neurotransmitter receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with only one methoxy group.

    5,6-Dihydroxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with hydroxy groups instead of methoxy groups.

    5,6-Dimethoxy-2-(3’-(4-methoxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin: Similar structure but with a methoxyphenyl group.

Uniqueness

The uniqueness of 5,6-Dimethoxy-2-(3’-(4-hydroxyphenyl)-3’-hydroxy-2’-propyl)aminotetralin lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

146728-52-1

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[2-[(5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-hydroxypropyl]phenol

InChI

InChI=1S/C21H27NO4/c1-13(20(24)14-4-8-17(23)9-5-14)22-16-7-10-18-15(12-16)6-11-19(25-2)21(18)26-3/h4-6,8-9,11,13,16,20,22-24H,7,10,12H2,1-3H3

InChI Key

JWRFCMVNMCTPJC-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC2CCC3=C(C2)C=CC(=C3OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-dimethoxy-2-(3'-(4-hydroxyphenyl)-3'-hydroxy-2'-propyl)aminotetralin
CHF 1255
CHF 1255, (2R*(R*(S*)))-(+-)
CHF 1255, 2R-(2R*(R*(S*)))
CHF 1255, 2R-(2R*(S*(R*)))
CHF 1255, 2S-(2R*(R*(S*)))
CHF 1255, 2S-(2R*(S*(R*)))
CHF-1255

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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